3-Isopropoxy-4-methylaniline hydrochloride
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Overview
Description
3-Isopropoxy-4-methylaniline hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of aniline, featuring an isopropoxy group at the 3-position and a methyl group at the 4-position on the aromatic ring. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-methylaniline hydrochloride generally involves the following steps:
Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amine group, forming 3-amino-4-methylaniline.
Alkylation: The amine group is alkylated with isopropyl bromide to introduce the isopropoxy group at the 3-position.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by alkylation and salt formation. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Isopropoxy-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Isopropoxy-4-methylaniline: The free base form without the hydrochloride salt.
4-Methylaniline: The parent compound without the isopropoxy group.
3-Amino-4-methylaniline: The intermediate compound in the synthesis of 3-Isopropoxy-4-methylaniline hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both the isopropoxy and methyl groups enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-methyl-3-propan-2-yloxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOPEQTYCXMYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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